3-(Pyridin-3-yl)prop-2-enenitrile
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Overview
Description
3-(Pyridin-3-yl)prop-2-enenitrile is an organic compound with the molecular formula C8H6N2 It is characterized by the presence of a pyridine ring attached to a propenenitrile group
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-3-yl)prop-2-enenitrile is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.
Mode of Action
This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis, thereby slowing down the glycolytic pathway.
Biochemical Pathways
The compound affects the glycolytic pathway , a series of biochemical reactions that convert glucose into pyruvate, producing ATP in the process . By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased energy production in cells that rely heavily on this pathway, such as cancer cells.
Pharmacokinetics
Its molecular weight (13015 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This can result in decreased energy production in cells that rely heavily on glycolysis, potentially leading to cell death. This makes the compound a potential candidate for cancer treatment, as cancer cells often rely on glycolysis for energy production.
Biochemical Analysis
Biochemical Properties
For instance, it has been suggested that 3-(Pyridin-3-yl)prop-2-enenitrile could be a multi-target inhibitor , indicating that it may interact with multiple biomolecules to exert its effects.
Cellular Effects
It has been suggested that this compound could inhibit the proliferation of endothelial and cancer cells . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be an inhibitor of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), a key enzyme in the glycolytic pathway . This suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity, leading to reduced glycolytic flux and suppressed glucose uptake .
Metabolic Pathways
Given its known inhibition of PFKFB3 , it may be involved in the glycolytic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)prop-2-enenitrile typically involves the reaction of pyridine-3-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyridin-3-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)prop-2-enenitrile: Similar structure but with the pyridine ring attached at the 4-position.
3-(Pyridin-2-yl)prop-2-enenitrile: Similar structure but with the pyridine ring attached at the 2-position.
3-(Phenyl)prop-2-enenitrile: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
3-(Pyridin-3-yl)prop-2-enenitrile is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties.
Properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHMTMHYYONLOV-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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